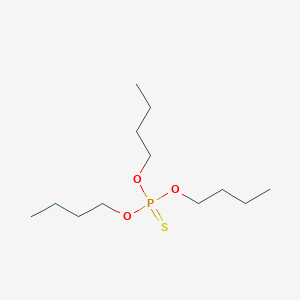
O,O,O-Tributyl phosphorothioate
Cat. No. B083715
Key on ui cas rn:
12408-16-1
M. Wt: 282.38 g/mol
InChI Key: PPEZWDDRWXDXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04431552
Procedure details


tripentylphosphorothioate; triheptylphosphorothioate; trioctylphosphorothioate; tridecylphosphorothioate; tridodecylphosphorothioate; tripentadecylphosphorothioate; trioctadecylphosphorothioate; trieicosylphosphorothioate;
Name
tripentylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
triheptylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
trioctylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
tridecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
tridodecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
tripentadecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
trioctadecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
trieicosylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:6][P:7](=[S:20])([O:14][CH2:15][CH2:16][CH2:17][CH2:18]C)[O:8][CH2:9][CH2:10][CH2:11][CH2:12]C)[CH2:2][CH2:3][CH2:4]C.C(OP(=S)(OCCCCCCC)OCCCCCCC)CCCCCC.C(OP(=S)(OCCCCCCCC)OCCCCCCCC)CCCCCCC.C(OP(=S)([O-])[O-])CCCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCC)CCCCCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.C(OP(=S)([O-])[O-])CCCCCCCCCCCCCCCCCCCCCC>>[CH2:15]([O:14][P:7](=[S:20])([O:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:6][CH2:1][CH2:2][CH2:3][CH3:4])[CH2:16][CH2:17][CH3:18]
|
Inputs


Step One
|
Name
|
tripentylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)OP(OCCCCC)(OCCCCC)=S
|
Step Two
|
Name
|
triheptylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)OP(OCCCCCCC)(OCCCCCCC)=S
|
Step Three
|
Name
|
trioctylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)OP(OCCCCCCCC)(OCCCCCCCC)=S
|
Step Four
|
Name
|
tridecylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCC)OP([O-])([O-])=S
|
Step Five
|
Name
|
tridodecylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)OP(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)=S
|
Step Six
|
Name
|
tripentadecylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCC)=S
|
Step Seven
|
Name
|
trioctadecylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)=S
|
Step Eight
|
Name
|
trieicosylphosphorothioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCCC)OP([O-])([O-])=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OP(OCCCC)(OCCCC)=S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
